molecular formula C17H15FN4O B11012422 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide

Cat. No.: B11012422
M. Wt: 310.33 g/mol
InChI Key: NONWWQRFPRQECY-UHFFFAOYSA-N
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Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorinated tetrahydrocarbazole moiety with a pyrazine carboxamide group, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrocarbazole Core: The initial step involves the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.

    Introduction of the Pyrazine Carboxamide Group: The next step involves the functionalization of the tetrahydrocarbazole core with a pyrazine-2-carboxylic acid derivative. This is typically done through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The fluorine atom on the tetrahydrocarbazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydrocarbazole ring.

    Reduction: Amino derivatives of the pyrazine carboxamide.

    Substitution: Nucleophile-substituted derivatives at the fluorine position.

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the pyrazine carboxamide group, which may result in different biological activities and chemical reactivity.

    Pyrazine-2-carboxamide: Lacks the tetrahydrocarbazole moiety, which may affect its overall pharmacological profile.

    N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide: Contains an indazole ring instead of a pyrazine ring, which may lead to different interactions with biological targets.

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with desired properties.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C17H15FN4O/c18-10-4-5-13-12(8-10)11-2-1-3-14(16(11)21-13)22-17(23)15-9-19-6-7-20-15/h4-9,14,21H,1-3H2,(H,22,23)

InChI Key

NONWWQRFPRQECY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=NC=CN=C4

Origin of Product

United States

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